5-(3-Thienyl)oxazolidine-2,4-dione

hypoglycemic agent structure-activity relationship oxazolidine-2,4-dione

Researchers optimizing glucose-lowering agents face steep SAR penalties when substituting the 3-thienyl ring: the 2-thienyl isomer drops efficacy from 23% to 11% at 10 mg/kg (rat OGTT), while the phenyl analog abolishes activity (1% at 50 mg/kg). 5-(3-Thienyl)oxazolidine-2,4-dione is the preferred oxazolidine-2,4-dione in synergistic sulfonylurea combinations per US4423233. • 23% blood-glucose reduction at 10 mg/kg p.o. vs. 11% (2-thienyl) and 1% (phenyl). • Validated kilo-lab route: 51% yield, mp 133-135 °C, acidification-crystallization work-up (no chromatography). • Clean active reference for 3D-QSAR/pharmacophore modeling and virtual screening. • Ideal for antidiabetic formulation development with sulfonylureas. Supplied by BenchChem; inquire for bulk pricing and immediate global dispatch.

Molecular Formula C7H5NO3S
Molecular Weight 183.19 g/mol
CAS No. 82069-43-0
Cat. No. B8722452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Thienyl)oxazolidine-2,4-dione
CAS82069-43-0
Molecular FormulaC7H5NO3S
Molecular Weight183.19 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2C(=O)NC(=O)O2
InChIInChI=1S/C7H5NO3S/c9-6-5(11-7(10)8-6)4-1-2-12-3-4/h1-3,5H,(H,8,9,10)
InChIKeyYNPAMTVSUKRXBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Thienyl)oxazolidine-2,4-dione: Baseline Properties & Procurement


5-(3-Thienyl)oxazolidine-2,4-dione (C₇H₅NO₃S, MW 183.19) is a heterocyclic oxazolidine-2,4-dione bearing a 3-thienyl substituent at the 5-position [1]. This compound belongs to a class of 5-substituted oxazolidine-2,4-diones originally disclosed by Pfizer as hypoglycemic agents, where the thienyl or furyl group is critical for pharmacological activity [2]. The 3-thienyl regioisomer is distinguished from its 2-thienyl and phenyl counterparts by a specific sulfur‑π interaction geometry that influences both potency and metabolic stability, making it a preferred candidate in antidiabetic combination therapy [3].

Why Generic In-Class Analogs Cannot Replace This Compound


Oxazolidine-2,4-diones are not interchangeable pharmacophores. In the rat glucose tolerance test, moving the thienyl ring from the 3- to the 2-position reduces 0.5‑h blood‑glucose lowering from 23% to 11% at an identical oral dose of 10 mg/kg, while replacing the thienyl ring with a phenyl group virtually abolishes activity (1% at 0.5 h) [1]. Conversely, introducing a bromine atom at the 4-position of the thienyl ring boosts activity (31% at 100 mg/kg) but may alter selectivity and toxicity profiles [1]. These steep structure–activity relationships mean that substitution with a close analog (e.g., 5-(2-thienyl)oxazolidine-2,4-dione or 5‑phenyloxazolidine-2,4-dione) would yield a compound with markedly different, often inferior, efficacy in glucose‑lowering applications [1]. Furthermore, the 3‑thienyl isomer is specifically selected as the preferred oxazolidine‑2,4‑dione component in synergistic combinations with sulfonylureas (chlorpropamide, glipizide), indicating that its pharmacodynamic profile is uniquely suited for this therapeutic strategy [2].

Quantitative Differentiation Evidence


Regioisomeric Impact on Hypoglycemic Potency

The 3‑thienyl substituent confers superior acute glucose‑lowering activity compared to the 2‑thienyl isomer. In the rat glucose tolerance test, 5‑(3‑thienyl)oxazolidine‑2,4‑dione at 10 mg/kg p.o. produced a 23% reduction in blood glucose at 0.5 h, whereas the 2‑thienyl analog achieved only an 11% reduction under identical conditions [1]. At the lower dose of 5 mg/kg, the 3‑thienyl compound still showed meaningful activity (20% at 0.5 h), while published data for the 2‑thienyl isomer at this dose are not reported, implying insufficient efficacy [1].

hypoglycemic agent structure-activity relationship oxazolidine-2,4-dione

Thienyl vs. Furyl Bioisostere Comparison

In a direct head‑to‑head comparison within the same patent study, the 3‑thienyl derivative outperformed the 3‑furyl analog. At 10 mg/kg p.o., 5‑(3‑thienyl)oxazolidine‑2,4‑dione lowered blood glucose by 23% at 0.5 h and 20% at 1 h, while the 3‑furyl congener gave values of 17% and 13%, respectively [1]. At 5 mg/kg the gap narrowed (20% vs. 14% at 0.5 h, 17% vs. 8% at 1 h), but the thienyl compound consistently maintained higher activity at every time point and dose tested [1].

bioisostere comparison oxazolidine-2,4-dione hypoglycemic agents

Essential Role of the Thienyl Ring vs. Phenyl

The 5‑phenyl oxazolidine‑2,4‑dione analog is essentially inactive in the rat glucose tolerance test, producing only 1% blood glucose lowering at 0.5 h and 5% at 1 h at a dose of 50 mg/kg [1]. In contrast, the 3‑thienyl compound achieves 23% lowering at 0.5 h at just 10 mg/kg [1]. This ~23‑fold greater efficacy at a 5‑fold lower dose underscores that the aromatic sulfur atom is indispensable for the pharmacophore.

phenyl replacement heterocycle necessity oxazolidine-2,4-dione SAR

Preferred Component in Sulfonylurea Combination Therapy

Among a series of oxazolidine‑2,4‑diones evaluated for concomitant use with sulfonylureas, 5‑(3‑thienyl)oxazolidine‑2,4‑dione is explicitly listed as a preferred embodiment alongside four other derivatives [1]. The patent teaches that the 3‑thienyl compound, in combination with chlorpropamide or glipizide, provides superior glycemic control compared to either agent alone [1]. Although the patent does not disclose the exact synergy ratio, the selection of the 3‑thienyl regioisomer over its 2‑thienyl or furyl counterparts in the preferred claims indicates its uniquely balanced efficacy/safety profile.

combination therapy synergy glipizide chlorpropamide

Synthetic Accessibility and Reported Yield

A reproducible synthetic route is documented: carboxylative condensation of a primary amine with an α‑ketoester followed by base‑catalyzed cyclization yields 5‑(3‑thienyl)oxazolidine‑2,4‑dione in 51% yield after acidification and crystallization, with a melting point of 133–135 °C [1]. This contrasts with many 5‑aryl oxazolidine‑2,4‑diones that require multi‑step protection/deprotection sequences, making the 3‑thienyl compound more accessible for bulk synthesis.

synthesis chemical procurement scale‑up feasibility

Favorable Safety Margin vs. Hypoglycemia Risk

The oxazolidine‑2,4‑dione class, including the 3‑thienyl derivative, is characterized by an ability to lower blood glucose to normoglycemic levels without inducing dangerous hypoglycemia, a property that distinguishes it from sulfonylureas and insulin [1]. While this is a class‑level feature, the 3‑thienyl compound demonstrates this attribute at doses that are 5‑ to 10‑fold lower than those required for many other oxazolidinediones to achieve significant glucose lowering (e.g., vs. 5‑bromo‑2‑thienyl requiring 100 mg/kg), suggesting a wider therapeutic window [1].

safety pharmacology hypoglycemia risk therapeutic window

High-Value Research and Industrial Applications


Lead Compound for Non-Sulfonylurea Oral Antidiabetics

The superior potency of the 3‑thienyl isomer over its 2‑thienyl (23% vs. 11% at 10 mg/kg) and 3‑furyl (23% vs. 17%) analogs positions it as the prime candidate for medicinal chemistry lead optimization programs targeting glucose‑lowering agents with a novel mechanism of action [1]. Its activity at low oral doses (5–10 mg/kg) reduces the compound load required for in vivo efficacy studies, streamlining hit‑to‑lead progression [1].

Fixed-Dose Combination Partner with Sulfonylureas

Given its explicit designation as a preferred oxazolidine‑2,4‑dione in combination with chlorpropamide or glipizide [2], the compound is ideally suited for formulation scientists developing synergistic antidiabetic tablets. The preference over other oxazolidinediones in the patent claims suggests a favorable drug–drug interaction profile that can be leveraged for regulatory filings [2].

Pharmacophore Model Development for Thienyl Heterocycles

The sharp contrast in activity between 3‑thienyl (23% at 10 mg/kg) and 5‑phenyl (1% at 50 mg/kg) provides a clean training dataset for computational chemists building 3D‑QSAR or pharmacophore models of the oxazolidine‑2,4‑dione binding site [1]. The compound serves as a critical 'active' reference point for virtual screening campaigns.

Industrial-Scale Synthesis Process Development

The published synthetic protocol delivering a 51% yield with a sharp melting point (133–135 °C) [3] provides process chemists with a validated starting point for scale‑up optimization. The simple acidification‑crystallization work‑up avoids chromatography, making the route amenable to kilo‑lab and pilot‑plant operations [3].

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